

Bmpr2-IN-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bmpr2-IN-1*

Cat. No.: *B12389431*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bmpr2-IN-1 is a potent and selective inhibitor of the Bone Morphogenetic Protein Receptor Type II (BMPR2), a transmembrane serine/threonine kinase.^[1] As a key component of the Transforming Growth Factor-beta (TGF- β) superfamily signaling pathway, BMPR2 plays a crucial role in a variety of cellular processes, including proliferation, differentiation, and apoptosis.^{[2][3]} Dysregulation of the BMPR2 signaling pathway is implicated in the pathogenesis of several diseases, most notably Pulmonary Arterial Hypertension (PAH).^{[4][5]}

Bmpr2-IN-1 serves as a valuable chemical tool for investigating the physiological and pathological roles of BMPR2 and for exploring its potential as a therapeutic target.

Chemical Structure and Properties

The chemical structure and properties of **Bmpr2-IN-1** are summarized below.

Chemical Structure:

2D Structure of **Bmpr2-IN-1**

Chemical and Physical Properties

Property	Value	Source
IUPAC Name	8-(6-(1H-pyrazol-4-ylamino)pyridin-2-yl)-5,6-dihydro-4H-pyrazolo[1,5-a]pyrrolo[3,4-d]pyridin-4-one	Inferred from SMILES
Molecular Formula	C16H15N7O	-
Molecular Weight	321.34 g/mol	-
SMILES	<chem>C1=CN(N=C1)NC2=NC=CC=C2C3=C4N=NC(=O)C4=CCN3</chem>	-
Appearance	Solid (assumed)	Not available
Melting Point	Not available	Not available
Solubility	Not available	Not available

Biological Activity

Parameter	Value	Source
IC50	506 nM	-
Kd	83.5 nM	-

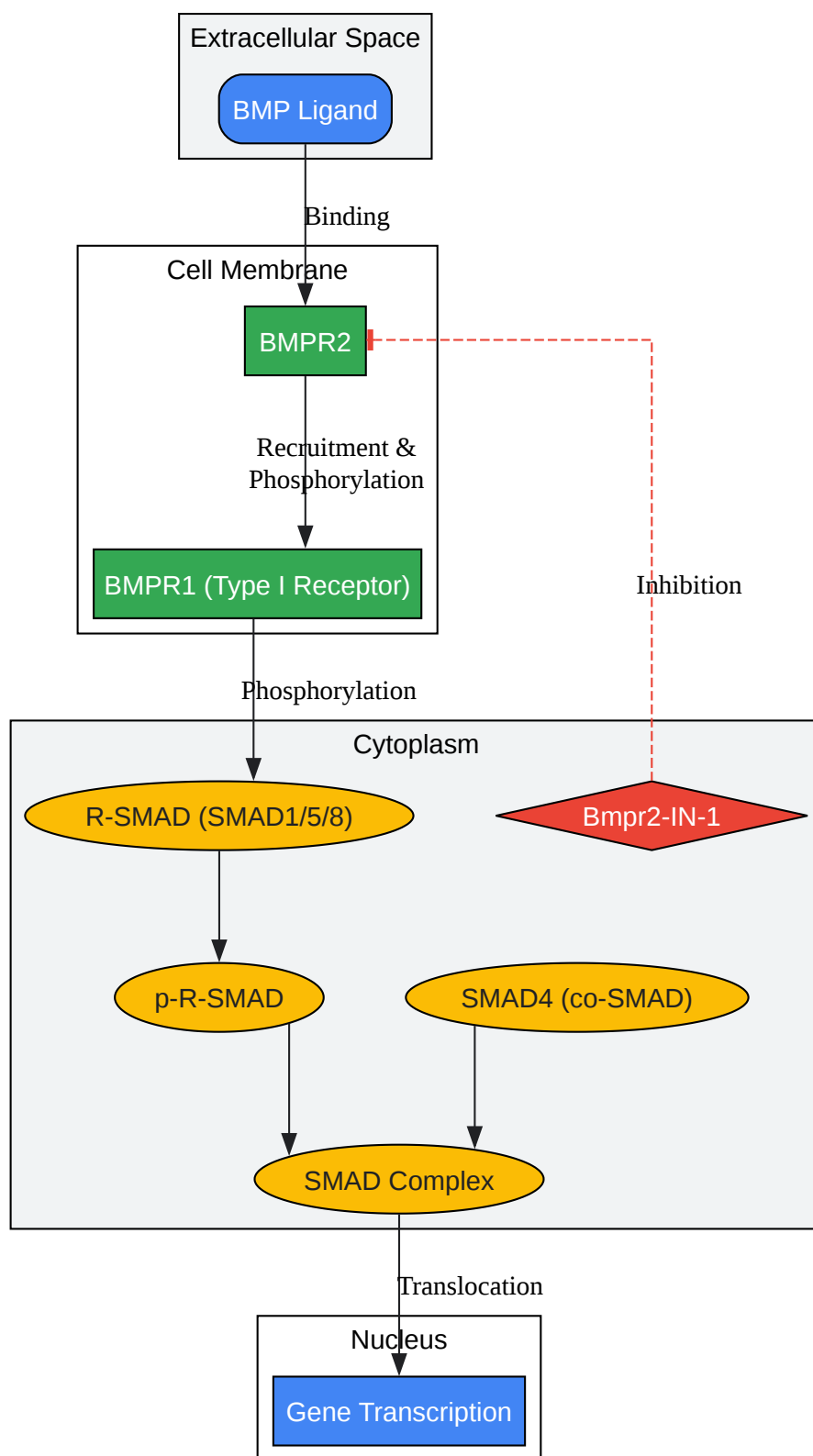
Mechanism of Action and Signaling Pathway

Bmpr2-IN-1 exerts its biological effects by directly inhibiting the kinase activity of BMPR2. BMPR2 is a type II receptor in the BMP signaling pathway. The canonical signaling cascade is initiated by the binding of a BMP ligand to the BMPR2 homodimer. This binding event recruits a type I receptor (e.g., ALK1, ALK2, ALK3, ALK6), which is then transphosphorylated and activated by the constitutively active BMPR2 kinase. The activated type I receptor, in turn, phosphorylates downstream signaling molecules known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex

translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular functions.[2]

By inhibiting the kinase activity of BMPR2, **Bmpr2-IN-1** prevents the phosphorylation and activation of the type I receptor, thereby blocking the entire downstream signaling cascade.

BMPR2 Signaling Pathway



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Canonical BMPR2 Signaling Pathway and Inhibition by **Bmpr2-IN-1**

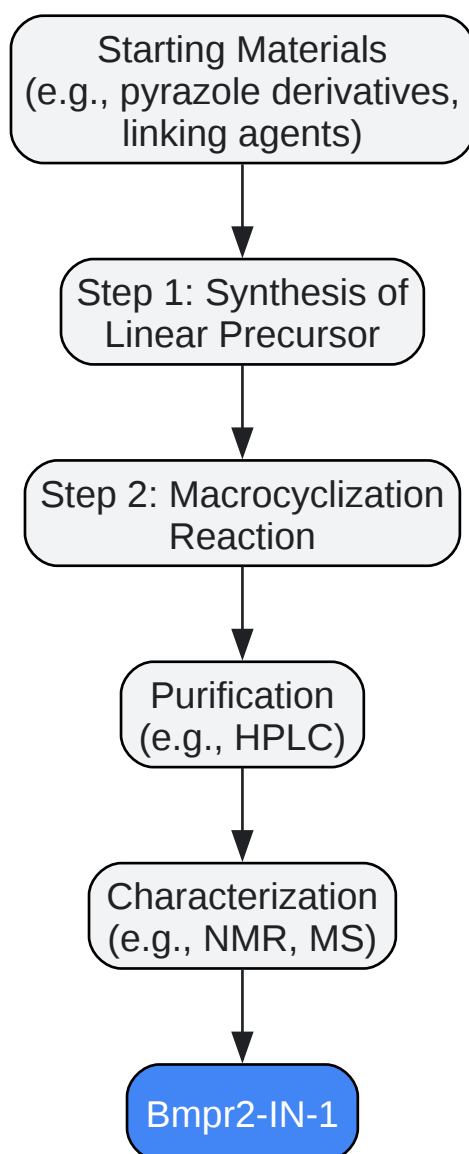
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Bmpr2-IN-1** can be found in the primary literature, specifically in Amrhein JA, et al. ACS Med Chem Lett. 2023. [1] Below are generalized protocols based on common laboratory practices for the synthesis and characterization of similar kinase inhibitors.

Synthesis of Bmpr2-IN-1

The synthesis of **Bmpr2-IN-1** is described as a macrocyclization of a promiscuous inhibitor based on a 3-amino-1H-pyrazole hinge binding moiety.[1] A generalized synthetic workflow would likely involve a multi-step process.

Synthetic Workflow



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Generalized Synthetic Workflow for **Bmpr2-IN-1**

Biochemical Kinase Assay

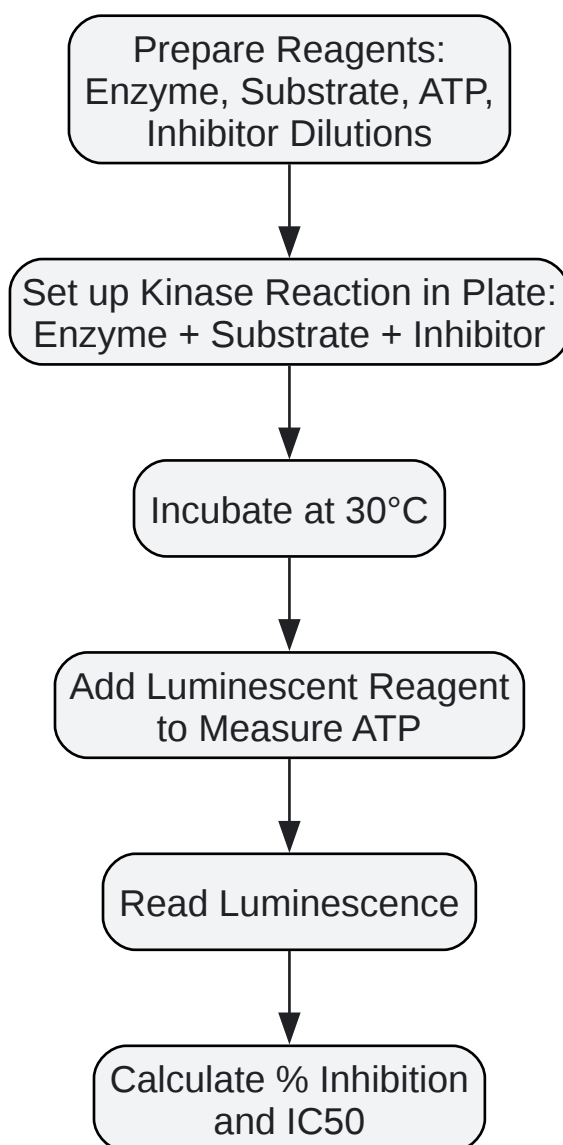
The inhibitory activity of **Bmpr2-IN-1** against BMPR2 can be determined using a biochemical kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Kinase Assay Protocol

- Reagents and Materials:

- Recombinant human BMPR2 enzyme
- Substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)
- ATP
- Kinase assay buffer
- **Bmpr2-IN-1** (dissolved in a suitable solvent, e.g., DMSO)
- Luminescent kinase assay kit (e.g., ADP-Glo™)
- Microplate reader capable of luminescence detection
- Procedure:
 1. Prepare a serial dilution of **Bmpr2-IN-1** in the kinase assay buffer.
 2. In a multi-well plate, add the BMPR2 enzyme, the substrate, and the diluted **Bmpr2-IN-1** or vehicle control.
 3. Initiate the kinase reaction by adding ATP.
 4. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 5. Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
 6. Measure the luminescence using a microplate reader.
 7. Calculate the percentage of inhibition for each concentration of **Bmpr2-IN-1** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Assay Workflow



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Generalized Workflow for a Luminescence-based Kinase Assay

Cell-Based Assay

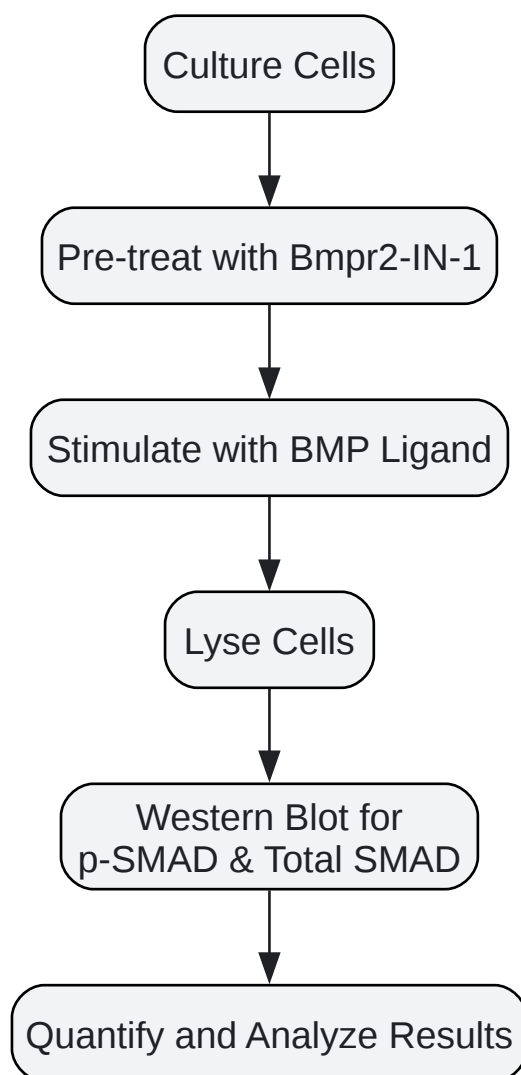
To assess the activity of **Bmpr2-IN-1** in a cellular context, a cell-based assay measuring the downstream effects of BMPR2 inhibition can be employed. This often involves measuring the phosphorylation of SMAD proteins.

Cell-Based Assay Protocol

- Reagents and Materials:

- A suitable cell line expressing BMPR2 (e.g., human pulmonary artery endothelial cells - HPAECs)
- Cell culture medium and supplements
- BMP ligand (e.g., BMP2 or BMP9) to stimulate the pathway
- **Bmpr2-IN-1**
- Lysis buffer
- Antibodies for Western blotting (anti-phospho-SMAD1/5/8, anti-total-SMAD1, anti-BMPR2, and a loading control like anti-GAPDH)
- Reagents and equipment for SDS-PAGE and Western blotting
- Procedure:
 1. Culture the cells to a suitable confluency in multi-well plates.
 2. Pre-treat the cells with various concentrations of **Bmpr2-IN-1** or vehicle control for a defined period.
 3. Stimulate the cells with a BMP ligand to activate the BMPR2 pathway.
 4. After stimulation, wash the cells with cold PBS and lyse them.
 5. Determine the protein concentration of the cell lysates.
 6. Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated SMAD1/5/8 and total SMAD1.
 7. Quantify the band intensities to determine the effect of **Bmpr2-IN-1** on SMAD phosphorylation.

Cell-Based Assay Workflow



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Generalized Workflow for a Cell-based Western Blot Assay

Conclusion

Bmpr2-IN-1 is a valuable research tool for the specific inhibition of BMPR2. Its well-defined mechanism of action and potency make it suitable for a range of in vitro studies aimed at elucidating the complex roles of BMPR2 signaling in health and disease. This guide provides a foundational understanding of its chemical properties, biological activity, and relevant experimental approaches. For detailed experimental procedures, researchers are directed to the primary scientific literature.

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